molecular formula C6H10O2 B8113596 3-Ethoxy-2-methylacrolein

3-Ethoxy-2-methylacrolein

Cat. No.: B8113596
M. Wt: 114.14 g/mol
InChI Key: KDOAHVPFGIYCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-methylacrolein, also known as 3-ethoxy-2-methylpropenal, is an organic compound with the molecular formula C6H10O2. It is a clear yellow liquid with a molecular weight of 114.14 g/mol. This compound is characterized by its ethoxy group attached to the third carbon of a methylacrolein backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylacrolein can be synthesized through various methods. One common approach involves the reaction of 3-ethoxyacrolein with methylmagnesium bromide, followed by oxidation. Another method includes the condensation of ethyl vinyl ether with acetaldehyde in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of ethyl vinyl ether with acetaldehyde under controlled conditions. The reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methylacrolein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-2-methylacrolein has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylacrolein involves its reactivity with nucleophiles and electrophiles. The ethoxy group and the conjugated double bond system make it a reactive intermediate in various organic reactions. The compound can undergo nucleophilic addition, where nucleophiles attack the electrophilic carbon of the carbonyl group, leading to the formation of new bonds. Additionally, the compound can participate in electrophilic addition reactions, where electrophiles add to the double bond .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-2-methylacrolein is unique due to the presence of both the ethoxy and methyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

IUPAC Name

3-ethoxy-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAHVPFGIYCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309547
Record name 3-Ethoxy-2-methyl-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42588-57-8
Record name 3-Ethoxy-2-methyl-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42588-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2-methyl-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-methylacrolein
Reactant of Route 2
3-Ethoxy-2-methylacrolein
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2-methylacrolein
Reactant of Route 4
3-Ethoxy-2-methylacrolein
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-2-methylacrolein
Reactant of Route 6
3-Ethoxy-2-methylacrolein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.